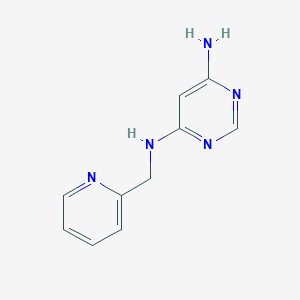

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

CAS No.: 103272-77-1

Cat. No.: VC3205200

Molecular Formula: C10H11N5

Molecular Weight: 201.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103272-77-1 |

|---|---|

| Molecular Formula | C10H11N5 |

| Molecular Weight | 201.23 g/mol |

| IUPAC Name | 4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C10H11N5/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H3,11,13,14,15) |

| Standard InChI Key | NYJVENLGGSPAMA-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC2=NC=NC(=C2)N |

| Canonical SMILES | C1=CC=NC(=C1)CNC2=NC=NC(=C2)N |

Introduction

Chemical Structure and Properties

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine belongs to the pyrimidine class of heterocyclic compounds, featuring a pyrimidine core with amino substituents at positions 4 and 6. The distinctive characteristic of this compound is the pyridin-2-ylmethyl group attached to the nitrogen at position 4 (N4), creating a more complex structure with multiple nitrogen atoms that serve as potential hydrogen bond acceptors and donors. This structural arrangement significantly influences the compound's physicochemical properties and biological interactions.

The molecular formula of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is C₁₀H₁₁N₅, with an estimated molecular weight of approximately 201.23 g/mol. This determination is based on the structural comparison with its methylated analog, 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine (C₁₁H₁₃N₅, 215.25 g/mol), which contains an additional methyl group at position 2 of the pyrimidine ring.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₅ |

| Molecular Weight | ~201.23 g/mol |

| Class | Pyrimidine derivative |

| Functional Groups | Pyrimidine, pyridine, amino groups |

| Hydrogen Bond Acceptors | Multiple nitrogen atoms |

| Hydrogen Bond Donors | Amino groups |

| Solubility | Likely soluble in polar organic solvents |

The compound's structure features multiple nitrogen atoms that contribute to its hydrogen bonding capabilities, influencing its interactions with biological targets and its solubility profile. The presence of both the pyrimidine and pyridine rings creates a rigid scaffold, while the amino groups introduce flexibility and additional interaction points for biological recognition.

Synthesis and Preparation Methods

The synthesis of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions, similar to those employed for structurally related compounds. Based on synthetic approaches used for analogous compounds, several viable pathways can be proposed for its preparation.

General Synthetic Route

Biological Activity and Mechanism of Action

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, like many pyrimidine derivatives, likely exhibits various biological activities that make it relevant for pharmaceutical research and development. While specific data on this exact compound is limited in the search results, insights can be drawn from related structures that share similar chemical features.

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns. For N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine:

-

The pyrimidine core serves as a scaffold that can interact with various biological targets

-

The amino groups at positions 4 and 6 can form hydrogen bonds with target proteins

-

The pyridin-2-ylmethyl substituent may enhance binding affinity to specific receptors or enzymes

These structural elements collectively contribute to the compound's potential interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Research Applications

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine and related compounds have garnered significant interest in various research contexts, particularly in medicinal chemistry and drug development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound may serve as:

-

A lead compound for developing more potent derivatives

-

A structural template for designing compounds with improved pharmacokinetic properties

-

A tool for studying structure-activity relationships within the pyrimidine class

The substitution pattern of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine makes it particularly interesting for exploring how structural modifications affect biological activity and therapeutic potential.

Enzyme Inhibition Studies

Many pyrimidine derivatives function as enzyme inhibitors, interacting with specific biological targets involved in disease pathways. N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine may exhibit inhibitory activity against:

-

Kinases involved in cellular signaling

-

Enzymes associated with nucleotide metabolism

-

Proteins involved in cancer cell proliferation

These potential inhibitory properties make the compound valuable for investigating biochemical pathways and developing targeted therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, it is instructive to compare it with structurally similar compounds documented in the literature.

Structural Analogs and Their Properties

Several related compounds provide valuable comparative insights:

-

2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine differs by the addition of a methyl group at position 2, which may affect lipophilicity and receptor interactions

-

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine represents a more complex analog with a modified heterocyclic core

-

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine features a different substitution pattern that alters its hydrogen bonding capabilities

Table 2: Comparison of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine | C₁₀H₁₁N₅ | ~201.23 g/mol | Base structure |

| 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine | C₁₁H₁₃N₅ | 215.25 g/mol | Additional methyl at position 2 |

| 2-methyl-N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine | C₁₁H₁₃N₅ | 215.25 g/mol | Methyl at position 2, pyridine at position 4 |

| N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine | C₁₂H₁₆N₆ | 244.302 g/mol | More complex substitution pattern |

These structural variations can significantly affect physicochemical properties, binding affinities, and biological activities, highlighting the importance of precise molecular design in optimizing compound performance.

Analytical Methods for Characterization

Proper characterization of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is essential for confirming its structure, assessing purity, and supporting structure-activity relationship studies.

Spectroscopic Techniques

Several analytical methods are employed for characterizing pyrimidine derivatives:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the arrangement of atoms and bonds

-

Mass Spectrometry helps confirm the molecular formula and identify potential impurities

-

Infrared Spectroscopy assists in identifying functional groups present in the molecule

These techniques collectively provide comprehensive structural information and confirm the identity and purity of the synthesized compound.

Crystallographic Analysis

X-ray crystallography may be used to determine the three-dimensional structure of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, providing insights into:

-

Bond angles and lengths

-

Molecular conformation

-

Packing arrangements in the solid state

This information is particularly valuable for understanding structure-activity relationships and guiding the design of more effective derivatives.

Recent Research Developments

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic contexts, with ongoing research focusing on optimizing their properties for specific applications.

Novel Synthetic Approaches

Researchers have developed innovative synthetic methodologies for pyrimidine derivatives, including:

-

Microwave-assisted synthesis to improve reaction efficiency

-

Green chemistry approaches to reduce environmental impact

-

Catalytic methods that enable more selective transformations

These advances have expanded the toolkit available for synthesizing N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine and related compounds with higher yields and improved purity.

Emerging Therapeutic Applications

Recent discoveries have expanded the potential therapeutic applications of pyrimidine derivatives:

-

Cancer research has identified specific pyrimidine compounds with potent antiproliferative activity

-

Studies in infectious disease have revealed pyrimidine-based compounds with antimicrobial properties

-

Investigations in metabolic disorders have uncovered pyrimidine derivatives that modulate key metabolic pathways

These findings suggest promising directions for further research involving N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine and its structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume